

# Methyl 2-Methyl-4-nitrobenzoate chemical properties

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## Compound of Interest

Compound Name: **Methyl 2-Methyl-4-nitrobenzoate**

Cat. No.: **B181074**

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An In-Depth Technical Guide to **Methyl 2-Methyl-4-nitrobenzoate**: Properties, Synthesis, and Applications

## Introduction

**Methyl 2-Methyl-4-nitrobenzoate** is a nitro-substituted aromatic ester that serves as a versatile and crucial building block in modern organic synthesis.<sup>[1]</sup> Its unique molecular architecture, featuring an ester, a methyl group, and a nitro group on a benzene ring, makes it a valuable intermediate in the synthesis of a wide array of complex molecules. This guide offers a comprehensive overview of its chemical properties, spectroscopic profile, synthesis methodologies, and key applications, providing researchers, scientists, and drug development professionals with a detailed resource for leveraging this compound in their work. Its applications span from the development of pharmaceuticals and agrochemicals to the formulation of advanced polymers and dyes.<sup>[1][2]</sup>

## Physicochemical Properties

The physical and chemical characteristics of **Methyl 2-Methyl-4-nitrobenzoate** are foundational to its application and handling. The presence of the electron-withdrawing nitro group and the ester functionality significantly influences its reactivity and physical state.

Property	Value	Reference
CAS Number	62621-09-4	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>4</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	195.17 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Pale yellow to off-white crystalline powder	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	74 - 78 °C	<a href="#">[1]</a>
Boiling Point	Approximately 315 °C (estimated)	<a href="#">[2]</a>
Solubility	Soluble in organic solvents such as ethanol, ether, and dichloromethane.	<a href="#">[2]</a>
Purity (Commercial)	≥ 98% (HPLC)	<a href="#">[1]</a>

Synonyms: The compound is also known as 2-Methyl-4-nitro-benzoic acid methyl ester, Methyl 4-Nitro-o-toluate, and 4-Nitro-o-toluic Acid Methyl Ester.[\[3\]](#)

## Spectroscopic Profile

Spectroscopic analysis is critical for the identification and quality control of **Methyl 2-Methyl-4-nitrobenzoate**. The following data provides a reference for its structural confirmation.

**<sup>1</sup>H NMR Spectroscopy** The proton NMR spectrum provides distinct signals for the aromatic protons and the two methyl groups.

Chemical Shift ( $\delta$ )	Multiplicity	Assignment	Reference
7.95 ppm	Multiplet (m)	3H, Aromatic protons	<a href="#">[4]</a>
3.86 ppm	Singlet (s)	3H, Ester methyl group (-OCH <sub>3</sub> )	<a href="#">[4]</a>
2.59 ppm	Singlet (s)	3H, Ring methyl group (-CH <sub>3</sub> )	<a href="#">[4]</a>

Spectrum acquired in CDCl<sub>3</sub> at 300 MHz.

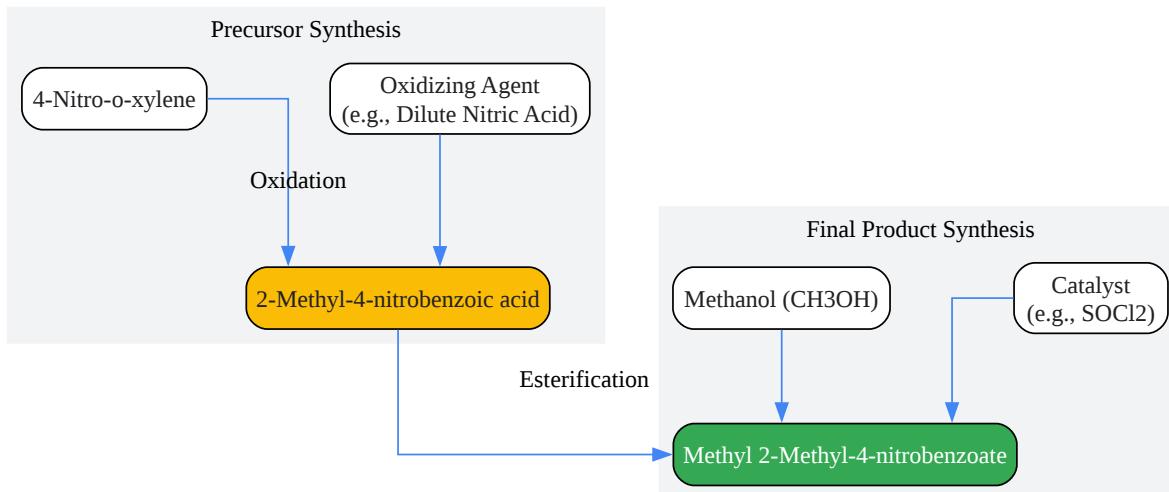
**Infrared (IR) Spectroscopy** While a specific spectrum for this exact compound is not readily available, characteristic absorption peaks can be predicted based on its functional groups and comparison to similar molecules like methyl-3-nitrobenzoate.[\[5\]](#)

- $\sim$ 1720-1730 cm<sup>-1</sup>: Strong C=O stretch from the ester group.
- $\sim$ 1530 cm<sup>-1</sup> and  $\sim$ 1350 cm<sup>-1</sup>: Strong asymmetric and symmetric N-O stretches from the nitro group.
- $\sim$ 1250 cm<sup>-1</sup>: C-O stretch from the ester linkage.
- $\sim$ 1600 cm<sup>-1</sup> and  $\sim$ 1480 cm<sup>-1</sup>: C=C stretching vibrations within the aromatic ring.

**Mass Spectrometry** In mass spectrometry, **Methyl 2-Methyl-4-nitrobenzoate** is expected to show a molecular ion peak corresponding to its molecular weight (195.17 m/z). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH<sub>3</sub>) or the nitro group (-NO<sub>2</sub>). GC-MS data for this compound has been documented.[\[3\]](#)

## Synthesis and Manufacturing

The primary route for synthesizing **Methyl 2-Methyl-4-nitrobenzoate** is through the esterification of its corresponding carboxylic acid, 2-Methyl-4-nitrobenzoic acid.[\[4\]](#) This precursor is itself synthesized via the oxidation of 4-nitro-o-xylene.[\[6\]](#)

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Caption: Synthesis workflow for **Methyl 2-Methyl-4-nitrobenzoate**.

## Experimental Protocol: Esterification of 2-Methyl-4-nitrobenzoic Acid

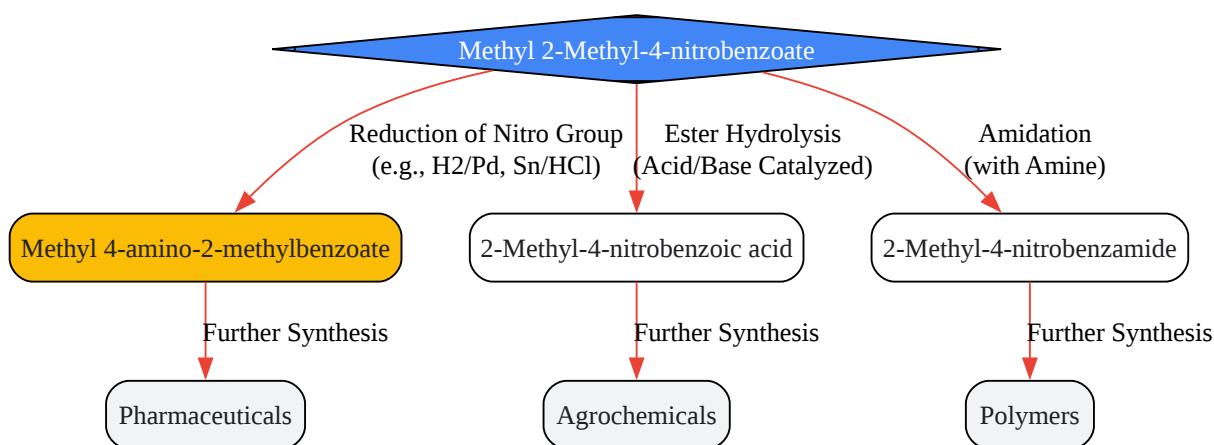
This protocol is based on established laboratory procedures for Fischer esterification.[\[4\]](#)

- **Reaction Setup:** To a solution of 2-methyl-4-nitrobenzoic acid (16.5 mmol) in methanol, slowly add thionyl chloride (SOCl<sub>2</sub>) dropwise at 0 °C.
- **Heating:** Stir the reaction mixture continuously at 70 °C for 18 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete, remove the solvent by evaporation under reduced pressure.

- Extraction: Dilute the residue with diethyl ether. Wash the ether phase sequentially with water and a 1N NaOH solution to remove any unreacted acid.
- Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and evaporate the solvent to yield the final product, **Methyl 2-Methyl-4-nitrobenzoate**.<sup>[4]</sup>

## Chemical Reactivity and Applications

The reactivity of **Methyl 2-Methyl-4-nitrobenzoate** is dictated by its three functional groups, making it a versatile intermediate.



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Caption: Key reaction pathways for **Methyl 2-Methyl-4-nitrobenzoate**.

- Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals.<sup>[1]</sup> The parent acid, 2-methyl-4-nitrobenzoic acid, is used to synthesize the V2 receptor antagonist Tolvaptan.<sup>[6]</sup> Furthermore, **Methyl 2-Methyl-4-nitrobenzoate** has been identified as an impurity in the synthesis of Lenalidomide, an immunomodulatory drug.<sup>[3]</sup> The reduction of the nitro group to an amine is a common transformation, yielding a valuable bifunctional molecule for drug discovery.

- Agrochemicals: It serves as a precursor in the development of effective herbicides and pesticides, contributing to improved crop yields.[1]
- Polymer Chemistry: The compound can be used as a modifier in polymer formulations, where it enhances properties such as thermal stability and mechanical strength in materials used for coatings and packaging.[1]
- Analytical Chemistry: Due to its stability and well-defined properties, it is utilized as a standard in chromatographic techniques for the accurate analysis of compounds in environmental and food safety testing.[1]
- Dyes and Pigments: It is a valuable building block in the production of nitro-substituted aromatic compounds, which are essential for creating a variety of dyes and specialty chemicals.[1]

## Safety, Handling, and Storage

Proper handling and storage are essential to ensure safety when working with **Methyl 2-Methyl-4-nitrobenzoate**. The compound may cause irritation to the eyes, skin, and respiratory system.[2]

Handling and Personal Protective Equipment (PPE):

- Always handle the compound in a well-ventilated area or a chemical fume hood.[2]
- Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[2]
- Avoid generating dust. Use non-sparking tools and minimize accumulation.[7][8]
- Wash hands thoroughly after handling.[8]

First Aid Measures:

- Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[7]
- Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[7]

- Eye Contact: Rinse eyes with pure water for at least 15 minutes.[[7](#)]
- Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[[7](#)]

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Recommended storage temperature is between 0 - 8 °C.[[1](#)]
- Keep away from incompatible materials such as strong oxidizing agents.[[9](#)]

## Conclusion

**Methyl 2-Methyl-4-nitrobenzoate** is a chemical intermediate of significant value in both academic research and industrial applications. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable tool for synthetic chemists. From the creation of life-saving pharmaceuticals to the development of advanced materials, its role as a foundational building block is firmly established. Adherence to proper safety protocols is paramount to harnessing its full potential in a safe and effective manner.

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